molecular formula C9H17NO4 B085118 Ethyl 2-((tert-butoxycarbonyl)amino)acetate CAS No. 14719-37-0

Ethyl 2-((tert-butoxycarbonyl)amino)acetate

Cat. No. B085118
CAS RN: 14719-37-0
M. Wt: 203.24 g/mol
InChI Key: CNIBHMMDDXGDNR-UHFFFAOYSA-N
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Description

Ethyl 2-((tert-butoxycarbonyl)amino)acetate is a chemical compound with the molecular formula C9H17NO4 . It is one of the key precursors for the total synthesis of tyroscherin and photo-activatable tyroscherin-based affinity reagent used for identification of tyroscherin binding proteins .


Synthesis Analysis

The synthesis of Ethyl 2-((tert-butoxycarbonyl)amino)acetate has been reported in the literature. For instance, a study reported a yield of 95% . The synthesis involves specific reactions and conditions, and the resulting compound has been characterized using techniques such as 1H-NMR and 13C-NMR .


Molecular Structure Analysis

The molecular structure of Ethyl 2-((tert-butoxycarbonyl)amino)acetate can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 203.24 g/mol .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 2-((tert-butoxycarbonyl)amino)acetate are complex and can be analyzed using various techniques. For instance, NMR spectroscopy can provide information about the chemical environment of the atoms in the molecule .


Physical And Chemical Properties Analysis

Ethyl 2-((tert-butoxycarbonyl)amino)acetate has a molecular weight of 203.24 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound is a clear liquid and its color ranges from colorless to yellow .

Scientific Research Applications

“N-Boc-Glycine ethyl ester”, also known as “Ethyl 2-((tert-butoxycarbonyl)amino)acetate” or “Ethyl 2-(tert-butoxycarbonylamino)acetate”, is a chemical compound with the molecular formula C9H17NO4 . It’s often used in scientific research, particularly in the field of biochemistry .

One specific application of this compound is in the synthesis of PNA-oligonucleotide conjugates . In this context, the compound is used as a building block in the creation of these conjugates . The exact methods of application or experimental procedures would depend on the specific research being conducted and could involve various technical details or parameters .

    Pharmaceuticals and Chemicals

    • “N-Boc-Glycine ethyl ester” is used as a pharmaceutical and chemical intermediate . The specific applications in this field would depend on the particular pharmaceutical or chemical product being produced.

    Peptide Chemistry

    • This compound can be used for the esterification reaction to synthesize N-Boc amino acid esters for peptide chemistry . The esterification process involves reacting an acid (in this case, the N-Boc amino acid) with an alcohol or phenol (the ‘ester’) in the presence of a catalyst to produce an ester .

    Synthesis of Tripeptide H-Gly-Pro-Glu-OH

    • “N-Boc-Glycine ethyl ester” is used in the synthesis of tripeptide H-Gly-Pro-Glu-OH, which are analogs of neuroprotective drugs . The synthesis process would involve a series of reactions to link the amino acids together in the correct sequence .

    Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

    • The compound is used in the mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . This process involves removing the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .

    Carboxyl-Footprinting Studies of Proteins

    • Glycine ethyl ester (GEE), which is related to “N-Boc-Glycine ethyl ester”, is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . The GEE/EDC protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .

    Pharmaceutical and Chemical Intermediate

    • “N-Boc-Glycine ethyl ester” is used as a pharmaceutical and chemical intermediate . The specific applications in this field would depend on the particular pharmaceutical or chemical product being produced.

    Paint and Dye Intermediate

    • This compound is also used as an intermediate in the production of paints and dyes .

    Protein Studies

    • Glycine ethyl ester (GEE), which is related to “N-Boc-Glycine ethyl ester”, is used in conjunction with N-(3-Dimethylaminopropyl)-N’-ethylcarbodiimide (EDC) for carboxyl-footprinting studies of proteins . The GEE/EDC protocol effects specific derivatization of glutamate and aspartate carboxyl side chains on intact proteins .

    Synthesis of Medicinally Active Compounds

    • The compound is used in the synthesis of medicinally active compounds . For example, it was applied to a hybrid, medicinally active compound FC1, which is a novel dual inhibitor of IDO1 and DNA Pol gamma .

    Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group

    • “N-Boc-Glycine ethyl ester” is used in the mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride . This process involves removing the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .

properties

IUPAC Name

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4/c1-5-13-7(11)6-10-8(12)14-9(2,3)4/h5-6H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIBHMMDDXGDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((tert-butoxycarbonyl)amino)acetate

Synthesis routes and methods

Procedure details

(tert-Butoxycarbonylamino)acetic acid (4.00 g, 22.8 mmol) was dissolved in dichloromethane (8 ml). Ethanol (1.60 ml, 27.40 mmol) and 4-dimethylaminopyridine (0.31 g, 25.1 mmol) were added. The solution was cooled to 0° C. N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (4.81 g, 25.11 mmol) was added. The solution was stirred for 16 h, while warming up to room temperature. It was diluted with ethyl acetate (150 ml) and 10% aqueous sodium hydrogen sulfate solution (100 ml). The phases were separated. The aqueous phase was extracted with ethyl acetate (4×50 ml). The combined organic layers were washed with saturated sodium hydrogen carbonate solution (150 ml) and dried over magnesium sulfate. The solvent was removed in vacuo. The crude product was purified by flash chromatography on silica (100 g), using ethyl acetate/heptane (1:4) as eluent, to give 4.25 g of ethyl 2-(tert-butoxycarbonylamino)acetate.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.31 g
Type
catalyst
Reaction Step Two
Quantity
4.81 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-((tert-butoxycarbonyl)amino)acetate

Citations

For This Compound
2
Citations
QG Ji, D Yang, Q Deng, ZQ Ge, LJ Yuan - Medicinal Chemistry Research, 2014 - Springer
A series of novel 1-methyl-3-substituted quinazoline-2,4-dione derivatives was designed, synthesized, and evaluated for their antimicrobial activities against six strains of bacteria and …
Number of citations: 14 link.springer.com
ZQ Ge, LJ Yuan - Med Chem Res, 2014 - researchgate.net
A series of novel 1-methyl-3-substituted quinazoline-2, 4-dione derivatives was designed, synthesized, and evaluated for their antimicrobial activities against six strains of bacteria and …
Number of citations: 0 www.researchgate.net

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